

2-Chloro-5-cyanobenzene-1-sulfonyl chloride

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-cyanobenzene-1-sulfonyl chloride

Cat. No.: B1423773

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-5-cyanobenzene-1-sulfonyl chloride**

Introduction

2-Chloro-5-cyanobenzene-1-sulfonyl chloride, identified by the CAS Number 942199-56-6, is a highly reactive, multi-functional aromatic organic compound.[1][2][3] Its strategic arrangement of a sulfonyl chloride, a chloro, and a cyano group on a benzene ring makes it a valuable and versatile building block in modern organic synthesis. Particularly in the realms of pharmaceutical development and materials science, this reagent serves as a critical intermediate for introducing the 2-chloro-5-cyanophenylsulfonyl moiety into target molecules. The inherent reactivity of the sulfonyl chloride group allows for the facile construction of sulfonamides, a privileged functional group in medicinal chemistry, while the additional chloro and cyano substituents provide orthogonal handles for subsequent chemical transformations. This guide offers a comprehensive exploration of its chemical properties, reactivity, synthesis, and applications, designed for researchers and professionals in the chemical sciences.

Part 1: Physicochemical Properties and Identification

A precise understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key identifiers and physicochemical characteristics of **2-Chloro-5-cyanobenzene-1-sulfonyl chloride** are summarized below.

Property	Value	Source(s)
CAS Number	942199-56-6	[1] [2] [3]
Molecular Formula	C ₇ H ₃ Cl ₂ NO ₂ S	[2]
Molecular Weight	236.08 g/mol	[2]
IUPAC Name	2-chloro-5-cyanobenzene-1-sulfonyl chloride	[2]
Synonyms	2-Chloro-5-cyanobenzenesulfonyl chloride	[1]
Physical Form	Solid	[4]
Moisture Sensitivity	Reacts with water. Moisture sensitive.	[5] [6]

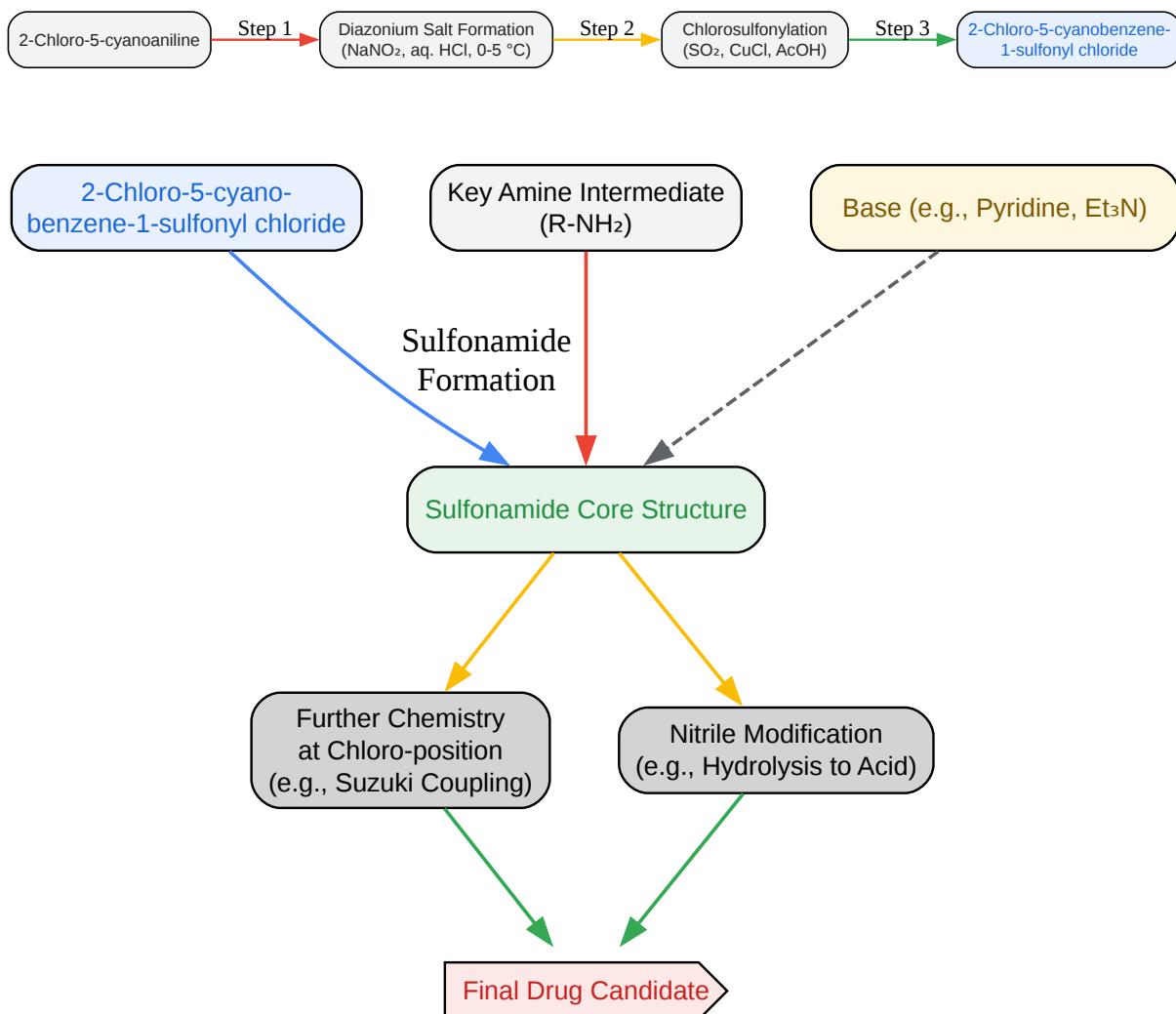
Part 2: Core Reactivity and Mechanistic Principles

The synthetic utility of **2-Chloro-5-cyanobenzene-1-sulfonyl chloride** is dominated by the electrophilic nature of its sulfonyl chloride functional group. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[\[7\]](#)[\[8\]](#) The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.

The primary reactions include:

- Reaction with Amines: It reacts readily with primary and secondary amines to form stable sulfonamides. This is one of the most important transformations in drug discovery, as the sulfonamide functional group is a key component of numerous therapeutic agents.[\[5\]](#)[\[7\]](#)
- Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters, which are themselves useful intermediates in organic synthesis.[\[5\]](#)
- Hydrolysis: As a reactive acid chloride, it is susceptible to hydrolysis, reacting with water to form the corresponding 2-chloro-5-cyanobenzenesulfonic acid.[\[5\]](#) This necessitates handling the compound under anhydrous conditions to maintain its integrity.[\[6\]](#)

The general mechanism for the reaction with a nucleophile, such as an amine, can proceed through different pathways, including a concerted SN2-like displacement or a stepwise addition-elimination mechanism. The exact pathway is influenced by the specific reactants and conditions.[8][9]


Caption: General nucleophilic substitution at a sulfonyl chloride center.

Part 3: Synthesis Methodologies

The synthesis of substituted arylsulfonyl chlorides like **2-Chloro-5-cyanobenzene-1-sulfonyl chloride** typically relies on robust and scalable chemical transformations. While the exact proprietary synthesis may vary, established methods in organic chemistry provide a reliable blueprint. The Sandmeyer-type reaction is a prominent modern method for converting aromatic amines into sulfonyl chlorides.[10]

Representative Synthesis: Sandmeyer-Type Chlorosulfonylation

This approach involves the diazotization of a precursor aniline, 2-chloro-5-cyanoaniline, followed by a copper-catalyzed reaction with a sulfur dioxide surrogate.[10] This method avoids the direct use of highly corrosive chlorosulfonic acid on complex substrates.

[Click to download full resolution via product page](#)

Caption: Integration of the reagent into a drug discovery workflow.

Part 5: Safety, Handling, and Storage

2-Chloro-5-cyanoaniline-1-sulfonyl chloride is a hazardous chemical and must be handled with appropriate precautions. Its high reactivity makes it corrosive and a lachrymator.

Hazard Summary

GHS Classification	Hazard Statement	Source
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed.	[11]
Skin Corrosion (Category 1B)	H314: Causes severe skin burns and eye damage.	[1] [11]
Acute Aquatic Hazard (Category 3)	H402: Harmful to aquatic life.	[11]

Handling Protocol:

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. [\[6\]](#) Emergency eyewash stations and safety showers must be readily accessible. [\[6\]](#)* Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield. [\[6\]](#)[\[11\]](#) * Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). [\[11\]](#) Ensure full skin coverage.
 - Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors. [\[6\]](#)* Handling Practices: Avoid creating dust. The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible. [\[6\]](#) Keep away from water, bases, alcohols, and amines except when intended for reaction.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area. [\[12\]](#)* Keep away from incompatible materials, particularly moisture. Storage in a desiccator or under an inert atmosphere is recommended to prolong shelf life. [\[6\]](#)* Store in a locked, corrosives-compatible cabinet. [\[11\]](#)[\[12\]](#)

Conclusion

2-Chloro-5-cyanobenzene-1-sulfonyl chloride is a powerful synthetic intermediate whose value is derived from its high, predictable reactivity and its combination of synthetically useful

functional groups. Its ability to readily form sulfonamides makes it a staple in the toolbox of medicinal chemists, while the chloro and cyano groups offer avenues for complex molecular architecture and property modulation. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this reagent in the pursuit of novel pharmaceuticals and advanced materials.

References

- Fiveable. (n.d.). Sulfonyl Chloride Definition.
- Wikipedia. (n.d.). Sulfonyl halide.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Apollo Scientific. (n.d.). 942199-56-6 Cas No. | **2-Chloro-5-cyanobenzene-1-sulfonyl chloride**.
- ChemWhat. (n.d.). **2-chloro-5-cyanobenzene-1-sulfonyl chloride** CAS#: 942199-56-6.
- Matrix Scientific. (n.d.). **2-Chloro-5-cyanobenzene-1-sulfonyl chloride**.
- Unknown Author. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.
- IUPAC. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- CDN. (2018). SAFETY DATA SHEET - Benzenesulfonyl chloride.
- Unknown Author. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- ChemScene. (n.d.). 2-Chloro-4-cyanobenzene-1-sulfonyl chloride | 254749-11-6.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Cyanobenzenesulfonyl chloride.
- Sigma-Aldrich. (n.d.). 2-Cyanobenzenesulfonyl chloride 98% | 69360-26-5.
- FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - Benzenesulfonyl Chloride.
- BLD Pharm. (n.d.). 942199-56-6|**2-Chloro-5-cyanobenzene-1-sulfonyl chloride**.
- Google Patents. (n.d.). CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- National Institutes of Health. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO₂ Surrogate.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 942199-56-6 Cas No. | 2-Chloro-5-cyanobenzene-1-sulfonyl chloride | Apollo [store.apolloscientific.co.uk]
- 2. chemwhat.com [chemwhat.com]
- 3. 942199-56-6 Cas No. | 2-Chloro-5-cyanobenzene-1-sulfonyl chloride | Matrix Scientific [matrixscientific.com]
- 4. 2-Cyanobenzenesulfonyl chloride 98 69360-26-5 [sigmaaldrich.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uwo.scholaris.ca [uwo.scholaris.ca]
- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO₂ Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [2-Chloro-5-cyanobenzene-1-sulfonyl chloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1423773#2-chloro-5-cyanobenzene-1-sulfonyl-chloride-cas-number\]](https://www.benchchem.com/product/b1423773#2-chloro-5-cyanobenzene-1-sulfonyl-chloride-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com